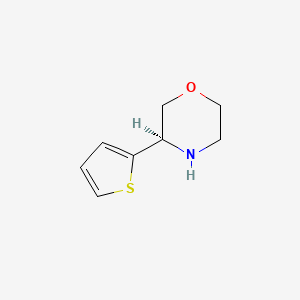(R)-3-(Thiophen-2-yl)morpholine
CAS No.:
Cat. No.: VC15993843
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11NOS |
|---|---|
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | (3R)-3-thiophen-2-ylmorpholine |
| Standard InChI | InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1 |
| Standard InChI Key | DTCRMVMDRUMUHQ-SSDOTTSWSA-N |
| Isomeric SMILES | C1COC[C@@H](N1)C2=CC=CS2 |
| Canonical SMILES | C1COCC(N1)C2=CC=CS2 |
Introduction
Structural Characterization
*(R)-3-(Thiophen-2-yl)morpholine (CAS 111410-97-0) is a six-membered morpholine ring (one nitrogen, one oxygen atom) fused to a thiophene moiety at the C3 position. The "R" configuration denotes the chiral center at the C3 atom. Key structural features include:
The thiophene ring introduces π-conjugation and electronic effects, while the morpholine ring provides amine and ether functionalities for hydrogen bonding and solubility modulation .
Synthetic Routes
While explicit protocols for (R)-3-(Thiophen-2-yl)morpholine are scarce, analogous morpholine-thiophene hybrids are synthesized via:
Core Formation Strategies
-
Nucleophilic Substitution: Morpholine derivatives react with thiophene-containing electrophiles (e.g., halides) under basic conditions.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) links thiophene boronic acids to morpholine-aryl halides .
-
Cyclization Methods: Thiophene-containing amines cyclized with carbonyl reagents (e.g., formaldehyde) form morpholine rings .
Chirality Control
The "R" configuration is achieved via:
-
Asymmetric Synthesis: Chiral catalysts (e.g., RuCl[(S,S)-Ts-DPEN]) in hydrogenation or alkylation steps .
-
Resolution of Racemates: Crystallization with chiral acids (e.g., tartaric acid) separates enantiomers.
Physical and Chemical Properties
Spectroscopic Data
Reactivity
-
Electrophilic Substitution: Thiophene undergoes bromination at α-positions.
-
Ring-Opening: Acidic or oxidative conditions cleave the morpholine ring .
-
Complexation: Nitrogen and oxygen atoms coordinate to metals (e.g., Pd, Cu) .
| Compound | IC₅₀ (µM) | Target | Mechanism | Source |
|---|---|---|---|---|
| 5g | 3.80 ±1.9 | Urease (uncompetitive) | Hydrogen bonding, alkyl interactions | |
| Thiourea | 17.3 | Urease | Competitive |
Drug Design Applications
-
Antimicrobial Agents: Thiophene’s electronic properties enhance membrane permeability .
-
Anticancer Candidates: Morpholine’s rigidity improves target binding (e.g., kinase inhibitors) .
Comparative Analysis with Related Compounds
Synthetic and Industrial Applications
Building Block in Medicinal Chemistry
-
β-Lactam Synthesis: Morpholine acts as a nucleophile in β-lactam ring formation .
-
Schiff Base Formation: Reacts with aldehydes to generate imine linkages for drug conjugates .
Materials Science
-
Ligand in Coordination Polymers: Morpholine’s N/O atoms stabilize metal-organic frameworks (MOFs) .
-
Polymer Additives: Thiophene’s π-system enhances conductivity in organic electronics .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume